molecular formula C8H17N B13527954 N,1-dimethylcyclohexan-1-amine

N,1-dimethylcyclohexan-1-amine

Cat. No.: B13527954
M. Wt: 127.23 g/mol
InChI Key: GHPKKPXJITVOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-Dimethylcyclohexan-1-amine is a tertiary amine compound that serves as a valuable reagent and intermediate in specialized organic syntheses and industrial research applications. The compound is often supplied as a stable hydrochloride salt (CAS 90226-21-4) to facilitate handling and storage . Tertiary amines of this structural class, such as the closely related N,N-dimethylcyclohexylamine (DMCA), are extensively studied for their utility in catalysis. Research highlights their role as effective catalysts in the formulation of polyurethane and polyisocyanurate foams, where they influence the reaction between polyols and isocyanates . Furthermore, in the field of green chemistry, DMCA has been identified as a key component in biphasic solvent systems for post-combustion carbon dioxide (CO₂) capture. In these advanced systems, the amine facilitates the absorption of CO₂ and contributes to a liquid-liquid phase separation, which can significantly reduce the energy required for solvent regeneration . The mechanism of action for these applications typically involves the amine's nitrogen atom acting as a base, catalyzing reactions through deprotonation, or nucleophilically activating substrates. Researchers value this compound for developing new catalytic processes and sustainable chemical technologies. This product is intended for research and development purposes only and is not classified as a drug or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N,1-dimethylcyclohexan-1-amine

InChI

InChI=1S/C8H17N/c1-8(9-2)6-4-3-5-7-8/h9H,3-7H2,1-2H3

InChI Key

GHPKKPXJITVOOG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NC

Origin of Product

United States

Advanced Synthetic Methodologies for N,1 Dimethylcyclohexan 1 Amine and Analogous Structures

Catalytic Reductive Amination Approaches for Tertiary Amine Formation

Catalytic reductive amination is a highly effective and widely utilized method for synthesizing amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. wikipedia.orgfrontiersin.org For the synthesis of a tertiary amine like N,1-dimethylcyclohexan-1-amine, this can be approached in a single step by reacting a suitable ketone with a secondary amine.

A primary route involves the direct reductive amination of 1-methylcyclohexanone with dimethylamine. The reaction is typically facilitated by a reducing agent and often a catalyst to promote the reduction of the intermediate enamine.

Key Research Findings:

Catalyst Systems: A variety of catalysts have been developed to improve the efficiency of reductive amination. Noble metal catalysts are effective, and recent research has focused on bimetallic systems to enhance activity and reduce cost. For instance, Rh-Ni bimetallic catalysts supported on silica (B1680970) have shown high conversion rates and selectivity in the reductive amination of cyclohexanone. mdpi.com The addition of nickel to rhodium catalysts can increase activity without compromising the high selectivity towards the desired amine. mdpi.com

Reducing Agents: Common reducing agents include hydrogen gas in catalytic hydrogenations or hydride transfer agents like formic acid. researchgate.net The choice of reducing agent can influence reaction conditions and selectivity.

Biocatalysis: An emerging green alternative involves the use of enzymes. Reductive aminases (RedAms) and imine reductases (IREDs) are being explored for the direct reductive amination of ketones. researchgate.netnih.gov These biocatalysts can operate under mild conditions and offer high selectivity, which is particularly valuable in the synthesis of chiral amines. nih.gov While the direct synthesis of tertiary amines using this method is less common, engineered enzymes are a promising area of research.

Table 1: Comparison of Catalytic Systems for Reductive Amination of Cyclohexanones

Catalyst System Amine Source Reducing Agent Key Advantages Reference
Rh-Ni/SiO₂ Ammonia (for primary amine) H₂ High conversion (>99%), recyclability, enhanced activity from bimetallic synergy. mdpi.com
Ru-catalyzed ATH Various amines Formic Acid Mild conditions, high yield (92.1%), excellent enantioselectivity (99.9% ee) for chiral products. researchgate.net

Direct N-Alkylation Strategies Utilizing Cyclohexyl Precursors

Direct N-alkylation is a fundamental strategy for synthesizing tertiary amines by forming C-N bonds at a pre-existing primary or secondary amine. For this compound, a logical precursor would be 1-methylcyclohexan-1-amine, which can be doubly methylated, or N-methyl-1-methylcyclohexan-1-amine, which requires a single methylation step.

Traditional N-alkylation methods often employ stoichiometric amounts of reactive and often toxic alkylating agents like alkyl halides (e.g., methyl iodide) or dimethyl sulfate. nih.gov These methods can suffer from a lack of selectivity, leading to overalkylation and the formation of quaternary ammonium (B1175870) salts, along with the production of stoichiometric waste. nih.gov

Methodological Advancements:

Catalytic N-Methylation with "Green" Reagents: Modern approaches focus on using less hazardous and more atom-economical methylating agents. Dimethyl carbonate (DMC) has emerged as an environmentally friendly alternative, producing only methanol (B129727) and CO₂ as byproducts. acs.org Biogenic Cu-Zr bimetallic nanoparticles have proven to be efficient catalysts for the selective N-methylation of various amines using DMC, achieving high selectivity (up to 91%) for the N-methylated products. nih.govacs.org

Electrochemical N-Alkylation: Electrochemical methods offer a novel approach to N-alkylation. Studies on the N-alkylation of cyclohexylamine (B46788) with formaldehyde (B43269) have demonstrated the potential of this technique. Using a Pd-based electrocatalyst, N-methylcyclohexylamine can be further alkylated to form N,N-dimethylcyclohexylamine. researchgate.net This method allows for precise control over the reaction by tuning the electrical potential.

Table 2: Modern N-Alkylation Methodologies

Method Alkylating Agent Catalyst Substrate Example Key Features Reference
Catalytic Methylation Dimethyl Carbonate (DMC) Cu-Zr Bimetallic Nanoparticles Benzylamine Green methylating agent, high selectivity, avoids overalkylation. acs.org
Electrochemical Alkylation Formaldehyde Pd/NxC Electrocatalyst N-methylcyclohexylamine Programmable mono- or di-alkylation, operates at ambient temperature. researchgate.netresearchgate.net

Multi-Component Reactions and Cascade Processes in this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, represent a highly efficient strategy for building molecular complexity. windows.netcaltech.edu They are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate diverse molecular libraries. scribd.com

For a structure like this compound, a modified Mannich-type reaction could be envisioned. The classical Mannich reaction involves an aminoalkylation of an acidic proton-containing compound with formaldehyde and a primary or secondary amine. caltech.eduevitachem.com While a direct three-component synthesis of the target is not straightforward, a cascade process starting from simpler precursors is plausible. For example, a sequence involving the reaction of cyclohexanone, methylamine, and an appropriate methylating agent in a one-pot process could be developed.

Relevant MCRs for Analogous Structures:

Strecker Reaction: This was the first documented MCR and is used to synthesize α-amino acids from an aldehyde or ketone, an amine, and a cyanide salt. nih.gov

Ugi and Passerini Reactions: These isocyanide-based MCRs are powerful tools for creating peptide-like structures and highly functionalized molecules. scribd.comnih.gov

Petasis Reaction: The Petasis (or boronic acid Mannich) reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. caltech.edu

The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for rapidly synthesizing diverse heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals. nih.gov

Development of Stereoselective Synthetic Routes for Substituted Cyclohexyl Amines

While this compound is an achiral molecule, the synthesis of substituted cyclohexylamine derivatives often requires precise control over stereochemistry. The development of stereoselective methods is crucial, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form.

Recent Breakthroughs:

Photoredox Catalysis: Visible-light-enabled photoredox catalysis has been successfully applied to the stereoselective synthesis of highly functionalized cyclohexylamine derivatives. An intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones yields complex cyclohexylamines with excellent diastereoselectivities (often >20:1 dr). rsc.orgnih.govnih.gov This method is notable for its full atom economy, mild reaction conditions, and broad functional-group compatibility. nih.gov

Asymmetric Reductive Amination: The synthesis of enantiopure chiral amines can be achieved through asymmetric reductive amination. wikipedia.org This involves using a chiral catalyst or a biocatalyst, such as an imine reductase (IRED), to selectively produce one enantiomer. nih.gov

Cascade Reactions: Diastereoselective synthesis of highly substituted cyclohexanones, which are precursors to cyclohexylamines, can be achieved via cascade Michael-aldol reactions. beilstein-journals.org These methods allow for the construction of multiple stereocenters in a single, highly controlled operation.

The challenge in these syntheses often lies in the stereoselective construction of adjacent tertiary and quaternary stereocenters. nih.govrsc.org

Methodological Advancements in Amine Functionalization via C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis. Continuous innovation is driven by the need for more efficient, selective, and sustainable methods for synthesizing amines.

Key Areas of Advancement:

Novel Catalysis: There is a significant shift from stoichiometric reagents to catalytic processes. This includes the development of catalysts based on non-noble metals, bimetallic nanoparticles, and photocatalysts, which offer new reactivity and improved performance under milder conditions. frontiersin.orgmdpi.comacs.org

One-Pot Processes: Combining multiple synthetic steps into a single one-pot procedure, such as the reductive amination of a nitro compound directly to a secondary or tertiary amine, enhances efficiency and reduces waste. frontiersin.org This approach avoids the isolation of intermediate primary amines, streamlining the synthesis.

Green Chemistry Principles: Modern methodologies increasingly incorporate principles of green chemistry. This is evident in the use of biocatalysts, less toxic reagents like dimethyl carbonate, and energy-efficient processes like electro- and photocatalysis. wikipedia.orgacs.org

Programmable Synthesis: Advanced techniques like electrocatalysis allow for programmable synthesis, where the reaction outcome (e.g., mono- vs. di-alkylation) can be controlled by adjusting reaction parameters like voltage, providing a high degree of precision. researchgate.net

These advancements are transforming the synthesis of amines, enabling the creation of complex molecules like this compound and its analogs with greater control and environmental responsibility.

Elucidating Chemical Reactivity and Transformation Pathways of N,1 Dimethylcyclohexan 1 Amine

Mechanistic Organic Studies of Amine-Centered Reactions (e.g., oxidation, quaternization)

The reactivity of N,1-dimethylcyclohexan-1-amine is centered on the lone pair of electrons on the nitrogen atom. Two fundamental reactions involving this center are oxidation and quaternization.

Oxidation: Tertiary amines are readily oxidized to form amine oxides (or N-oxides). libretexts.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nrochemistry.com The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic oxygen of the oxidant. For this compound, this results in the formation of this compound N-oxide. This N-oxide is a key intermediate for subsequent elimination reactions. masterorganicchemistry.com

Quaternization: The reaction of tertiary amines with alkyl halides, known as the Menshutkin reaction, yields quaternary ammonium (B1175870) salts. semanticscholar.org this compound reacts with an alkyl halide, such as methyl iodide (CH₃I), via a bimolecular nucleophilic substitution (Sₙ2) mechanism to form N,1,N,N-tetramethylcyclohexan-1-aminium iodide. However, the rate of this reaction is dramatically influenced by steric hindrance. The presence of the quaternary carbon adjacent to the nitrogen atom severely impedes the approach of the alkyl halide to the nitrogen lone pair, leading to a significantly slower reaction rate compared to less hindered tertiary amines. nih.govresearchgate.net

Regioselective and Chemoselective Functionalization of the Cyclohexane (B81311) Ring

Direct functionalization of the saturated cyclohexane ring of this compound presents a significant chemical challenge due to the lack of activating groups. The carbocyclic ring is composed of unactivated C-H bonds, making it generally inert to many chemical reagents.

The bulky 1-(dimethylamino)-1-methylethyl substituent at the C1 position exerts a powerful steric influence, shielding the adjacent methylene (B1212753) groups (C2 and C6) and complicating attempts at regioselective functionalization. Reactions such as free-radical halogenation could potentially introduce functionality to the ring, but this process typically lacks selectivity and would likely result in a complex mixture of mono- and poly-halogenated isomers at various positions on the ring. Directed C-H activation methodologies would be required to achieve high levels of regioselectivity, though such transformations have not been specifically reported for this substrate.

Nucleophilic Reactivity and Basicity Investigations of the Tertiary Amine Moiety

A fundamental distinction in chemical reactivity is the difference between basicity and nucleophilicity. While both relate to the donation of the nitrogen lone pair, they are governed by different principles; basicity is a thermodynamic property, whereas nucleophilicity is a kinetic one. ochemtutor.com

Basicity: As a trialkylamine, this compound is a moderately strong base. The pKa of its conjugate acid is expected to be in the typical range for tertiary amines, approximately 10-11. For comparison, the predicted pKa for the structurally similar N,N-dimethyl-tert-butylamine is around 9.99, and tert-butylamine (B42293) itself has a pKa of 10.68. guidechem.comnih.gov Basicity is less sensitive to steric hindrance than nucleophilicity because the proton (H⁺) being accepted is very small. ksu.edu.sa

Nucleophilicity: In contrast to its basicity, the nucleophilicity of this compound is severely diminished. Nucleophilicity is highly sensitive to steric effects because the nucleophile must approach a sterically demanding electrophilic carbon atom. masterorganicchemistry.commasterorganicchemistry.com The quaternary α-carbon creates a neopentyl-like environment around the nitrogen, which significantly hinders its ability to participate in Sₙ2 reactions. This steric obstruction raises the energy of the Sₙ2 transition state, drastically reducing the reaction rate. ksu.edu.sa

Table 1: Comparison of Basicity and Nucleophilicity
PropertyThis compound (Predicted)Controlling Factors
Basicity (pKa of Conjugate Acid)~10-11 (Moderately Strong)Thermodynamic; less sensitive to sterics.
NucleophilicityVery LowKinetic; highly sensitive to steric hindrance from the adjacent quaternary carbon.

Thermochemical and Kinetic Analysis of Key Transformation Steps

The kinetics of quaternization are particularly illustrative of the steric effects at play. The rate of an Sₙ2 reaction is highly dependent on the activation energy (Eₐ). For this compound, the steric repulsion between the bulky substituent on the amine and the incoming alkyl halide in the transition state leads to a substantially higher Eₐ compared to less hindered amines. This results in a much smaller rate constant (k). Studies on other sterically hindered amines confirm that increasing steric bulk can decrease the rate of quaternization by several orders of magnitude. researchgate.net

The negative entropy of activation (ΔS‡) typical for quaternization reactions, which reflects the ordering of reactants into a single transition state, would be even more pronounced for this sterically congested system. semanticscholar.org

Table 2: Predicted Kinetic Parameters for Quaternization with CH₃I
AmineRelative Rate Constant (k_rel)Activation Energy (Eₐ)Rationale
TriethylamineHighLowerModerate steric hindrance.
This compoundVery LowSignificantly HigherSevere steric hindrance from the quaternary α-carbon raises transition state energy.

Exploration of Elimination and Rearrangement Processes

Elimination Reactions: Tertiary amines can be converted into alkenes via elimination pathways, most notably the Hofmann and Cope eliminations.

Hofmann Elimination: This reaction involves a quaternary ammonium hydroxide (B78521), formed by exhaustive methylation of the amine followed by treatment with silver oxide and water. allen.inaakash.ac.in Upon heating, a β-elimination occurs. For N,1,N,N-tetramethylcyclohexan-1-aminium hydroxide, the hydroxide base abstracts a proton from a β-carbon (C2 or C6 of the ring). This is followed by the departure of the neutral trimethylamine (B31210) leaving group to form an alkene. wikipedia.orgchemistrysteps.com The expected major product of this E2 elimination would be 1-methylcyclohexene .

Cope Elimination: This process involves the thermal decomposition of the N-oxide intermediate. wikipedia.org The reaction proceeds through a concerted, intramolecular five-membered cyclic transition state, requiring a syn-periplanar arrangement of the β-hydrogen and the N-oxide group. organic-chemistry.orgchemistrysteps.com The oxygen of the N-oxide acts as the internal base, abstracting a β-proton from C2 or C6 of the ring, leading to the formation of an alkene and a hydroxylamine. masterorganicchemistry.com Similar to the Hofmann elimination, the predicted product is 1-methylcyclohexene .

Rearrangement Processes: The neopentyl-like structure of this compound suggests a propensity for rearrangement under conditions that generate a carbocation at the C1 position. If the amine function were converted into a good leaving group (e.g., a diazonium salt via reaction with nitrous acid), the loss of N₂ would generate a highly unstable primary carbocation, which is not feasible. A more plausible scenario involves reactions where a carbocation is formed adjacent to the quaternary center. In analogous neopentyl systems, the formation of a carbocation often triggers a rapid 1,2-alkyl or hydride shift to produce a more stable carbocation. acs.orgmsu.edumasterorganicchemistry.com For instance, should a carbocation be generated at C1, a 1,2-methyl shift could occur, leading to a rearranged carbocationic intermediate that could then be trapped by a nucleophile.

Conformational and Stereochemical Analysis of N,1 Dimethylcyclohexan 1 Amine

Detailed Conformational Landscape of the Substituted Cyclohexane (B81311) Ring

The conformational landscape of N,1-dimethylcyclohexan-1-amine is dominated by the chair conformation of the cyclohexane ring, which minimizes both angle and torsional strain. In this conformation, the substituents at each carbon atom can occupy one of two distinct orientations: axial or equatorial. For this compound, the C1 carbon is geminally substituted with a methyl group and a dimethylamino group.

Due to the geminal substitution at the C1 position, one substituent must be in an axial position and the other in an equatorial position in any given chair conformation. Ring flipping, a process where the cyclohexane ring rapidly interconverts between two chair conformations, results in the exchange of axial and equatorial positions. In the case of this compound, ring flipping leads to the interconversion of two distinct chair conformers. In one conformer, the methyl group is axial and the dimethylamino group is equatorial, while in the other, the dimethylamino group is axial and the methyl group is equatorial.

Influence of Substituent Effects on Ring Flipping Dynamics and Equilibria

The gem-dimethyl and amino substituents at C1 have a significant impact on both the rate of ring flipping and the position of the conformational equilibrium. The energy barrier to ring flipping is influenced by the steric interactions that develop in the transition state. In this compound, the presence of two substituents on the same carbon atom can lead to increased steric strain in the half-chair and boat transition states, potentially raising the energy barrier for ring inversion compared to monosubstituted cyclohexanes.

The position of the conformational equilibrium is dictated by the relative energies of the two chair conformers. As discussed previously, the equilibrium will lie in favor of the conformer that places the sterically more demanding dimethylamino group in the equatorial position to minimize 1,3-diaxial interactions. The equilibrium constant (Keq) for the interconversion between the two chair forms can be calculated from the difference in their free energies (ΔG°), which can be approximated by the difference in the A-values of the substituents.

ConformerAxial SubstituentEquatorial SubstituentRelative Energy (kcal/mol)Population at 25°C (%)
A-N(CH₃)₂-CH₃~0.4~32
B-CH₃-N(CH₃)₂0~68

Note: These values are estimations based on the difference in A-values and are intended for illustrative purposes.

Analysis of Diastereotopic Ligands and Protons in the Molecular Framework

In the most stable conformation of this compound, the molecule lacks a plane of symmetry passing through the C1-C4 axis. This lack of symmetry has important stereochemical consequences, leading to the presence of diastereotopic protons and ligands.

Specifically, the two methyl groups of the dimethylamino substituent are diastereotopic. Due to the chiral environment of the rest of the molecule, these two methyl groups are chemically non-equivalent and, in principle, should exhibit distinct signals in the nuclear magnetic resonance (NMR) spectrum, provided that rotation around the C-N bond is slow enough on the NMR timescale.

Furthermore, the axial and equatorial protons on each of the methylene (B1212753) carbons (C2, C3, C5, and C6) are diastereotopic. For example, the axial and equatorial protons on C2 are in different chemical environments and are not interchangeable by any symmetry operation of the molecule. This diastereotopicity would result in complex splitting patterns in the proton NMR spectrum, with each of these protons giving a distinct signal and exhibiting geminal and vicinal coupling to neighboring protons.

Symmetry Considerations and Their Implications for Chemical Research

The most stable chair conformation of this compound possesses no elements of symmetry other than the identity element, and therefore belongs to the C₁ point group. This lack of symmetry means that the molecule is chiral and, in principle, could be resolved into enantiomers.

The absence of symmetry has significant implications for spectroscopic analysis. In proton NMR spectroscopy, the lack of symmetry would lead to a complex spectrum with distinct signals for all the non-equivalent protons on the cyclohexane ring. Similarly, in the carbon-13 NMR spectrum, all six carbons of the cyclohexane ring and the two carbons of the dimethylamino group would be expected to show separate resonances. This spectroscopic complexity can, however, provide a wealth of information about the three-dimensional structure and conformation of the molecule. The chirality of the molecule also implies that it will be optically active if resolved into its separate enantiomers.

Advanced Spectroscopic and Analytical Methodologies in N,1 Dimethylcyclohexan 1 Amine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like N,1-dimethylcyclohexan-1-amine. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to map the precise connectivity and spatial relationships of atoms within the molecule.

In the ¹H NMR spectrum, the protons on the cyclohexane (B81311) ring would present as a series of complex, overlapping multiplets due to intricate spin-spin coupling. The two methyl groups—one attached to the nitrogen (N-CH₃) and one to the quaternary C1 carbon of the ring—would each appear as a distinct singlet, with their chemical shifts providing clues to their electronic environment.

The ¹³C NMR spectrum offers a clearer picture of the carbon skeleton, showing distinct signals for each unique carbon atom. The quaternary carbon at C1 would be readily identifiable, along with the carbons of the two methyl groups and the five non-equivalent methylene (B1212753) (CH₂) groups of the cyclohexane ring.

To resolve spectral overlap and confirm assignments, advanced 2D NMR techniques are essential. ipb.pt These include:

Correlation Spectroscopy (COSY): To establish proton-proton (¹H-¹H) coupling networks within the cyclohexane ring.

Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton signal with its directly attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the placement of the methyl groups and the dimethylamino group on the C1 carbon.

The table below presents hypothetical ¹³C NMR chemical shifts for this compound, extrapolated from data for structurally similar compounds like N,N-dimethylcyclohexanamine. nih.gov

Carbon Atom Hybridization Expected Chemical Shift (ppm) Rationale
C1 (quaternary)sp³55 - 65Attached to nitrogen and three other carbons.
Ring CH₂sp³20 - 40Typical range for aliphatic cyclohexane carbons.
N-CH₃sp³35 - 45Methyl group attached to nitrogen.
C1-CH₃sp³25 - 35Methyl group on the cyclohexane ring.

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization (e.g., HRMS, tandem MS)

Advanced mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of this compound and for monitoring its synthesis in real-time. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of the compound's elemental formula. For this compound (C₉H₁₉N), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value to confirm its identity with high confidence.

Tandem Mass Spectrometry (MS/MS) is used for structural characterization. The molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of methyl groups and fragmentation of the cyclohexane ring. This technique is invaluable for distinguishing between isomers and identifying reaction byproducts.

In a synthetic context, MS techniques coupled with ambient ionization methods can be used for online reaction monitoring. waters.comresearchgate.net This allows researchers to track the consumption of reactants and the formation of the desired product and any intermediates in real-time, enabling precise optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Ion Formula Expected Exact Mass (m/z) Technique Application
[M+H]⁺C₉H₂₀N⁺142.1596HRMSFormula confirmation of the product.
Fragment Ion 1C₈H₁₆N⁺126.1283Tandem MSStructural elucidation via loss of a methyl group.
Fragment Ion 2C₇H₁₄N⁺112.1126Tandem MSStructural elucidation via fragmentation of the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Research Samples

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes. mdpi.com

Infrared (IR) Spectroscopy: For this compound, the IR spectrum would be dominated by absorptions corresponding to C-H and C-N bond vibrations. Key expected features include:

C-H Stretching: Strong, sharp peaks in the 2850-3000 cm⁻¹ region, characteristic of the methyl and methylene groups on the cyclohexane ring. orgchemboulder.com

C-N Stretching: A medium-intensity band in the 1020-1250 cm⁻¹ region, indicative of the tertiary aliphatic amine. orgchemboulder.com

CH₂ Bending (Scissoring): A distinct absorption around 1450-1470 cm⁻¹.

As a tertiary amine, this compound would notably lack the N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-N stretching modes are often weak in Raman, the spectrum would be rich in information about the C-C backbone of the cyclohexane ring. The symmetric vibrations of the non-polar C-C and C-H bonds of the aliphatic ring are typically strong in Raman spectra, offering a detailed fingerprint of the carbocyclic structure. ustc.edu.cn Comparing IR and Raman data can help provide a more complete vibrational assignment. uu.nl

Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Technique Description
Aliphatic C-H Stretch2850 - 3000IR & RamanStretching of C-H bonds in CH₃ and CH₂ groups.
CH₂ Bend1450 - 1470IRScissoring motion of methylene groups in the ring.
Aliphatic C-N Stretch1020 - 1250IRStretching of the bond between C1 and the nitrogen atom.
C-C Ring Vibrations800 - 1200RamanSkeletal vibrations of the cyclohexane ring backbone.

Chromatographic Techniques for High-Purity Isolation and Quantitative Analysis in Synthetic Studies (e.g., preparative HPLC, advanced GC-FID)

Chromatographic methods are essential for both the purification of this compound after synthesis and its quantitative analysis to determine purity and yield.

Preparative High-Performance Liquid Chromatography (HPLC) is a primary technique for isolating compounds in high purity. springernature.com For a basic compound like this compound, reversed-phase HPLC would likely be employed, using a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). By scaling up analytical HPLC methods, preparative HPLC can separate the target compound from unreacted starting materials, reagents, and synthetic byproducts, yielding a highly purified sample for further research.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and sensitive method for the quantitative analysis of volatile compounds. nih.gov Due to the polar nature of amines, which can lead to peak tailing and poor reproducibility, specialized columns with basic deactivation are often required for analysis. vt.edu GC-FID is widely used in synthetic studies to determine the purity of the final product, quantify residual starting materials, or calculate the reaction yield using an internal standard. The area of the peak corresponding to this compound is directly proportional to its concentration.

Parameter Preparative HPLC GC-FID
Objective High-purity isolationQuantitative analysis, purity assessment
Stationary Phase Reversed-Phase (e.g., C18)Amine-specific capillary column (e.g., CP-Volamine)
Mobile/Carrier Phase Acetonitrile/Water with bufferInert gas (e.g., Helium, Nitrogen)
Detector UV, MSFlame Ionization Detector (FID)
Application Purification of crude product post-synthesis.Determining final product purity and reaction yield.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself may be a liquid or oil at room temperature, it can be converted into a stable, crystalline salt (e.g., a hydrochloride or tartrate salt) or a co-crystal suitable for analysis.

The technique involves irradiating a single crystal of the derivative with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density within the crystal, which is then used to construct a detailed 3D model of the molecule. This model reveals exact bond lengths, bond angles, and the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state.

For instance, a study on the related compound (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine revealed a chair conformation for the cyclohexane ring with the amino groups in equatorial positions. researchgate.net Similar analysis on a derivative of this compound would provide unequivocal proof of its structure and stereochemistry.

Parameter Description Example Data from (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine researchgate.net
Crystal System OrthorhombicP2₁2₁2₁
Space Group The symmetry group of the crystal.C₂ symmetry
Unit Cell Dimensions The dimensions of the repeating unit in the crystal lattice.a=7.552 Å, b=8.521 Å, c=14.142 Å
Key Structural Features Conformation, bond lengths, angles.Cyclohexane ring in a chair conformation; amino groups equatorial.

Theoretical and Computational Chemistry Investigations of N,1 Dimethylcyclohexan 1 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the direct solution of the electronic Schrödinger equation to determine a molecule's electronic structure and associated properties. wikipedia.org For N,1-dimethylcyclohexan-1-amine, these methods can provide a detailed picture of its fundamental chemical nature.

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic energy of a system based on its electron density. mdpi.com This approach balances computational cost and accuracy, making it suitable for molecules of this size. rwth-aachen.de A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. From this optimized geometry, a host of electronic properties can be calculated.

Ab Initio Methods: These methods solve the Schrödinger equation "from first principles" without using empirical parameters. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, though it does not fully account for electron correlation. wikipedia.org More advanced and computationally intensive methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory could be employed for higher accuracy, particularly for calculating precise energetic details.

A quantum chemical investigation would yield key molecular descriptors, as illustrated in the hypothetical data table below. These properties are crucial for understanding the molecule's polarity, reactivity, and kinetic stability.

Molecular PropertyHypothetical Calculated ValueDescription
Ground State Energy -350.1234 HartreesThe total electronic energy of the molecule in its most stable state.
Dipole Moment 1.25 DebyeA measure of the molecule's overall polarity, arising from asymmetrical charge distribution.
HOMO Energy -6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Energy +1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap 8.3 eVThe energy difference between the HOMO and LUMO, indicating electronic stability and reactivity. eurjchem.com
Mulliken Atomic Charges C1: -0.15, N: -0.45, Me(N): +0.05Partial charges on individual atoms, useful for understanding electrostatic interactions.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

While quantum mechanics describes the electronic structure, molecular mechanics (MM) offers a computationally efficient way to explore the conformational landscape of larger molecules. youtube.com this compound, with its flexible cyclohexane (B81311) ring, can exist in multiple conformations.

Molecular Mechanics (MM): MM methods treat molecules as a collection of atoms held together by springs (bonds). The energy of a particular conformation is calculated using a force field, which is a set of parameters describing bond stretching, angle bending, and torsional and non-bonded interactions. nih.gov By minimizing this energy, stable conformers can be identified. For this compound, this would involve identifying the preferred chair conformation and the orientation (axial or equatorial) of the methyl and dimethylamino groups. sapub.orgsapub.org

Molecular Dynamics (MD): MD simulations model the movement of atoms over time by solving Newton's equations of motion. youtube.com An MD simulation provides a dynamic picture of the molecule, allowing for the exploration of different conformations and the transitions between them, such as the "ring flip" of the cyclohexane moiety. youtube.comnih.gov This is crucial for understanding how the molecule behaves at a given temperature and in different environments.

The primary output of these simulations is an understanding of the relative stability of different conformers and the energy barriers separating them.

ConformerSubstituent PositionsRelative Energy (kcal/mol)Population at 298 K (%)
Chair 1 (Most Stable) Me (axial), NMe₂ (equatorial)0.00~95%
Chair 2 Me (equatorial), NMe₂ (axial)1.85~5%
Twist-Boat ->5.0<0.1%

Note: The relative energies and populations are illustrative and would be determined through computational analysis.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to interpret experimental spectra or to confirm the identity of a synthesized compound. chemrxiv.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. nih.govrsc.orggaussian.com By calculating the magnetic shielding tensor for each nucleus (¹H and ¹³C) in the optimized geometry of this compound, one can obtain theoretical chemical shifts. acs.org These predicted values, when scaled appropriately, can be compared directly with experimental data to aid in peak assignment.

Vibrational Spectroscopy (IR/Raman): The vibrational frequencies of a molecule correspond to the peaks observed in its Infrared (IR) and Raman spectra. These frequencies can be calculated by performing a frequency analysis on the optimized molecular geometry. rwth-aachen.de The calculation provides the energies of the vibrational modes (e.g., C-H stretches, C-N bends) and their corresponding intensities, allowing for the generation of a theoretical spectrum.

The comparison between calculated and experimental spectra is a critical step in structural elucidation.

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Assignment
¹³C 65.464.9C1 (quaternary carbon)
¹³C 45.244.8N-CH₃
¹H 2.352.33N-CH₃
¹H 1.151.12C1-CH₃

Note: This table presents a hypothetical comparison to illustrate the application.

Computational Modeling of Reaction Mechanisms, Transition States, and Activation Energies

Theoretical methods can be used to map out the entire potential energy surface of a chemical reaction, providing detailed mechanistic insights. nih.govacs.org For this compound, one could investigate reactions such as N-alkylation, oxidation, or acid-base chemistry.

The process involves:

Geometry Optimization: The structures of the reactants, products, and any intermediates are fully optimized. nih.gov

Transition State (TS) Search: A key step is to locate the transition state structure, which is a first-order saddle point on the potential energy surface. fiveable.me This represents the highest energy point along the reaction coordinate.

Frequency Calculation: A frequency calculation on the TS structure is performed to confirm it is a true transition state (characterized by a single imaginary frequency) and to obtain the zero-point vibrational energy (ZPVE). fiveable.me

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path from the transition state downhill to both the reactants and the products, confirming that the located TS connects the desired species. nih.govfiveable.me

Development of Force Fields and Parameterization for Simulation Studies

While general-purpose force fields like the General Amber Force Field (GAFF) exist, their accuracy for a novel molecule can be limited. nih.govfrontiersin.org For large-scale simulations or for studies requiring high accuracy, developing specific force field parameters for this compound may be necessary.

Parameterization involves adjusting the terms in the molecular mechanics energy function to reproduce high-quality data, which is often derived from quantum chemical calculations or experimental results. chemrxiv.orgunifi.it

The process typically includes:

Partial Charge Calculation: Atomic partial charges are determined by fitting them to the electrostatic potential calculated via quantum mechanics.

Bond and Angle Parameters: The equilibrium bond lengths and angles are often taken directly from the QM-optimized geometry. The force constants are derived from the Hessian matrix (second derivatives of the energy).

Torsional Parameters: Dihedral angle parameters are the most challenging to derive. They are typically fitted to reproduce the potential energy surface for rotation around specific bonds, as calculated by high-level QM methods. frontiersin.org

Developing a refined force field ensures that subsequent molecular mechanics or dynamics simulations of this compound, or systems containing it, are more accurate and reliable. chemrxiv.org

Applications of N,1 Dimethylcyclohexan 1 Amine in Catalysis and Materials Science Research

Role as an Organocatalyst in Specific Organic Transformations (e.g., base catalysis, nucleophilic catalysis)

Tertiary amines are a cornerstone of organocatalysis, capable of acting as either Lewis bases or Brønsted-Lowry bases to accelerate a wide variety of organic reactions. In the context of base catalysis, compounds like N,N-dimethylcyclohexylamine can deprotonate weakly acidic substrates, thereby generating reactive intermediates. Their efficacy is often attributed to the accessibility of the nitrogen lone pair, which is influenced by the steric environment of the cyclohexyl ring.

As nucleophilic catalysts, tertiary amines react with an electrophilic substrate to form a reactive, positively charged intermediate, which is then more susceptible to attack by a weak nucleophile. This mode of activation is common in acyl transfer reactions and other transformations involving carbonyl compounds. princeton.eduresearchgate.net While specific research focusing solely on N,1-dimethylcyclohexan-1-amine as a nucleophilic organocatalyst is specialized, the broader class of alicyclic amines is recognized for this capability. researchgate.net

The most prominent role of N,N-dimethylcyclohexylamine as an organocatalyst is in the synthesis of polyurethanes. It acts as a catalyst for both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). atamanchemicals.com It provides a balanced catalytic performance, though it is a particularly strong initial catalyst for the foaming reaction. atamanchemicals.com This dual-action capability is crucial for controlling the foam's structure and properties during production.

Investigation as a Ligand in Transition Metal Catalysis for Novel Reaction Development

Amine ligands are pivotal in transition metal catalysis, as they can modulate the electronic properties and coordination environment of the metal center, thereby influencing the efficiency, selectivity, and stability of the catalytic process. chemscene.com While research specifically detailing this compound as a ligand is emerging, extensive studies on its close structural analogs, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, highlight the potential of this class of compounds.

This diamine has proven to be a highly effective ligand in copper-catalyzed cross-coupling reactions, which are fundamental for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. For instance, catalyst systems using copper(I) iodide and trans-N,N'-dimethyl-1,2-cyclohexanediamine have been developed for the amidation of aryl halides. researchgate.net These systems are notable for their experimental simplicity, low cost, and tolerance of a wide variety of functional groups, even those incompatible with traditional palladium-catalyzed methods. researchgate.net

The effectiveness of trans-N,N′-dimethylcyclohexane-1,2-diamine as a ligand has been demonstrated in several copper-catalyzed reactions, showcasing its versatility. sigmaaldrich.com

Table 1: Selected Copper-Catalyzed Reactions Using trans-N,N′-Dimethylcyclohexane-1,2-diamine Ligand

Reaction Type Reactants Metal/Ligand System Key Features
N-Arylation of Amines Amines and Aryl Iodides/Bromides CuI / trans-N,N′-dimethyl-1,2-cyclohexanediamine Efficient C-N bond formation under mild conditions. researchgate.netsigmaaldrich.com
N-Arylation of Pyridones 2-Substituted Pyridines and Aryl Halides CuI / trans-N,N′-dimethyl-1,2-cyclohexanediamine Synthesis of N-arylpyridones. sigmaaldrich.com

| N-Alkenylation of Sulfoximines | NH Sulfoximines and Vinyl Bromides | CuI / trans-N,N′-dimethyl-1,2-cyclohexanediamine | Formation of vinylsulfoximines. sigmaaldrich.com |

The success of these related cyclohexane-based diamines underscores the potential for this compound and other isomers to serve as effective ligands in the development of novel transition metal-catalyzed reactions. rutgers.edu

Utilization as a Building Block or Modifier in Polymer Chemistry Research (e.g., polyurethane synthesis, epoxy resins)

The application of this compound and its derivatives is well-established in polymer chemistry, particularly in the production of polyurethanes and the formulation of epoxy resins.

Polyurethane Synthesis: N,N-dimethylcyclohexylamine (DMCHA) is a widely used amine catalyst in the production of rigid polyurethane foams. atamanchemicals.com It is a low-viscosity, medium-activity catalyst employed in applications such as refrigerators, insulation panels, and spray foams. atamanchemicals.com DMCHA catalyzes both the gelling and blowing reactions, ensuring the foam rises and cures correctly. atamanchemicals.comgoogle.com Its balanced catalytic activity helps to create a uniform cell structure, which is critical for the mechanical and insulating properties of the final product. atamanchemicals.com A key advantage is its effectiveness in systems using newer, more environmentally friendly blowing agents. google.com

Epoxy Resins: In the realm of epoxy resins, cyclohexylamine (B46788) derivatives function as curing agents or hardeners. chemimpex.com These amines react with the epoxy groups of the resin to form a cross-linked, three-dimensional thermoset network. This process converts the liquid resin into a hard, durable solid. google.com Related compounds like N,N-Dimethyl-cyclohexane-1,4-diamine are valued for their ability to produce robust materials essential for the construction, automotive, and aerospace industries. chemimpex.com The addition of specific N,N`-dialkyl methylcyclohexanediamines can also act as reactive diluents, significantly reducing the viscosity of the epoxy resin composition without compromising the mechanical and thermal properties of the cured material. atamanchemicals.com This is particularly useful for manufacturing composite materials via infusion or resin transfer molding technologies. atamanchemicals.com

Development of Novel Functional Materials Incorporating this compound Moieties

The incorporation of this compound and its derivatives into polymer backbones leads to the creation of functional materials with tailored properties. When used in the synthesis of polyurethanes and epoxy resins, these amines are not merely catalysts but become integral components that define the final material's characteristics.

The resulting polyurethane foams are high-performance insulating materials, contributing to energy efficiency in buildings and appliances. The robust and durable thermosets created from epoxy resins cured with cyclohexylamine derivatives are used in high-strength adhesives, protective coatings, and advanced composite materials for the aerospace and automotive sectors. researchgate.net

Furthermore, the presence of the amine moiety within the polymer matrix can impart specific functionalities. For instance, it can enhance adhesion to various substrates, improve corrosion resistance in coatings, and modify the thermal and mechanical properties of the material. Research in this area focuses on creating new polymers and composites with precisely controlled properties for advanced applications by leveraging these amine building blocks. researchgate.net

Contribution to Sustainable Chemistry through Catalytic Processes

The use of this compound and its analogs aligns with several principles of sustainable and green chemistry.

Catalytic Efficiency: As catalysts, these amines are used in small quantities to achieve high reaction rates and yields, which increases process efficiency and reduces waste. In polyurethane production, their high catalytic activity can lower energy consumption during the curing process.

Use of Earth-Abundant Metals: The investigation of cyclohexanediamine (B8721093) derivatives as ligands for copper catalysis represents a move towards more sustainable transition metal chemistry. chemscene.com Copper is an earth-abundant, inexpensive, and less toxic metal compared to precious metals like palladium, which are often used in cross-coupling reactions. Developing efficient copper-based catalytic systems reduces reliance on critical raw materials and lowers the environmental impact of chemical synthesis. chemscene.com

By enabling more efficient processes, facilitating the use of safer chemicals, and promoting catalysis with earth-abundant metals, this compound and its derivatives are valuable tools in the ongoing effort to develop more sustainable chemical technologies.

Environmental Fate and Degradation Studies of N,1 Dimethylcyclohexan 1 Amine Academic Perspective

Microbial Biodegradation Pathways and Mechanisms in Environmental Systems

Direct research on the microbial biodegradation of N,1-dimethylcyclohexan-1-amine is not extensively documented in publicly available literature. However, the likely metabolic pathways can be inferred from studies on structurally similar compounds, such as cyclohexylamine (B46788). Microorganisms play a crucial role in the degradation of alicyclic compounds in the environment.

Studies on cyclohexylamine-utilizing bacteria, such as the genus Brevibacterium, have identified specific enzymatic processes that break down the cyclo-aliphatic structure. nih.gov The degradation is typically initiated by an oxidative deamination reaction catalyzed by an amine oxidase, which converts the amine to its corresponding ketone, in this case, cyclohexanone. nih.gov This initial step is critical as it removes the nitrogen atom, making the cyclic structure more susceptible to further enzymatic attack. nih.gov

Following the formation of the ketone intermediate, a monooxygenase enzyme facilitates the cleavage of the cyclohexane (B81311) ring. This process, known as Baeyer-Villiger monooxygenation, inserts an oxygen atom into the ring, forming a lactone (e.g., 6-hexanolactone). nih.gov Subsequent hydrolysis of the lactone by a hydrolase enzyme yields a linear, open-chain carboxylic acid, such as 6-hydroxyhexanoate, which can then be metabolized further through common pathways like beta-oxidation to enter central metabolism. nih.gov

Based on this model, a putative biodegradation pathway for this compound would likely involve initial oxidative attack at the amine group, followed by ring cleavage and subsequent degradation of the aliphatic chain. The presence of the N-methyl and C-methyl groups may influence the rate and specificity of the initial enzymatic attack compared to unsubstituted cyclohexylamine.

Table 1: Postulated Microbial Biodegradation Pathway for Cyclohexylamine Analogue

StepIntermediate CompoundEnzyme Class Involved
1CyclohexanoneAmine Oxidase
26-HexanolactoneMonooxygenase
36-HydroxyhexanoateLactone Hydrolase
4AdipateDehydrogenases

Sorption and Transport Phenomena in Environmental Matrices

The mobility and distribution of this compound in the environment are governed by its interaction with soil, sediment, and other solid matrices. As an amine, its behavior is strongly influenced by environmental pH. Amines are basic compounds and will exist predominantly in their protonated, cationic form in the slightly acidic to neutral pH range typical of most soils and surface waters.

This ionization is a critical factor in its sorption behavior. The positively charged N,1-dimethylcyclohexan-1-ammonium ion can strongly adsorb to negatively charged surfaces of environmental solids, such as clay minerals and natural organic matter, through cation exchange mechanisms. mdpi.com This process can significantly reduce the compound's mobility in soil and its concentration in the aqueous phase, thereby limiting its transport to groundwater or surface water. researchgate.net

The extent of sorption is dependent on several factors:

Soil/Sediment Properties: Cation exchange capacity (CEC), organic matter content, and clay content are key parameters. Higher values of these properties generally lead to stronger sorption.

Environmental pH: Lower pH increases the proportion of the cationic form, enhancing sorption via cation exchange.

Hydrophobicity: While cation exchange is often dominant, the hydrophobicity of the non-polar cyclohexane ring and methyl groups can also contribute to sorption onto organic matter. researchgate.net

Due to these interactions, this compound is expected to have low to moderate mobility in fine-textured soils rich in organic matter and clay. researchgate.netnih.gov In contrast, in sandy soils with low CEC and organic matter content, the potential for leaching and transport to groundwater would be higher. nih.gov

Table 3: Factors Influencing Sorption of this compound

FactorInfluence on SorptionUnderlying Mechanism
Soil Organic MatterIncreases SorptionCation Exchange, Hydrophobic Partitioning
Clay ContentIncreases SorptionCation Exchange
Soil pHDecreasing pH Increases SorptionIncreased proportion of cationic species
Cation Exchange Capacity (CEC)Increases SorptionGreater availability of negative binding sites

Development of Analytical Methods for Environmental Detection and Transformation Product Analysis

Accurate assessment of the environmental fate of this compound requires sensitive and selective analytical methods for its detection and the identification of its transformation products in complex environmental matrices like water, soil, and air. env.go.jp

A typical analytical workflow involves several key steps:

Sampling and Preservation: Collection of representative samples from the environment, followed by appropriate preservation (e.g., refrigeration, pH adjustment) to prevent degradation before analysis. ntnu.edu.tw

Extraction and Concentration: The target analyte must be isolated from the sample matrix. For water samples, solid-phase extraction (SPE) is a common technique. nih.gov For soil and sediment, methods like pressurized liquid extraction (PLE) or ultrasonic extraction with an appropriate organic solvent are often employed. env.go.jp For air analysis, sampling may involve drawing air through impingers containing a trapping solution or through solid sorbent tubes. ntnu.edu.tw

Analysis (Separation and Detection): The concentrated extract is then analyzed to separate the target compound from co-extracted interferences and to quantify it. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile amines. env.go.jp For less volatile or thermally unstable transformation products, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are preferred methods due to their high sensitivity and specificity. mdpi.com

Transformation Product Identification: The identification of unknown degradation products often requires high-resolution mass spectrometry (HRMS), which provides accurate mass measurements to help elucidate elemental compositions and chemical structures.

The development of robust analytical methods is essential not only for monitoring the parent compound but also for tracking the formation and decay of its various degradation products, which is crucial for a comprehensive environmental risk assessment. dntb.gov.ua

Table 4: Summary of Analytical Techniques for Amine Detection in Environmental Samples

Analytical StepTechniqueApplication/Purpose
Extraction (Water) Solid-Phase Extraction (SPE)Isolate and concentrate amines from aqueous samples. nih.gov
Extraction (Solid) Ultrasonic or Solvent ExtractionExtract amines from soil, sediment, or solid waste. env.go.jp
Air Sampling Impingers / Sorbent TubesTrap volatile amines from ambient air. ntnu.edu.tw
Separation/Detection Gas Chromatography-Mass Spectrometry (GC-MS)Separate and identify volatile amines and their byproducts.
Separation/Detection Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Analyze a wide range of amines and their polar transformation products with high sensitivity. mdpi.com
Structure Elucidation High-Resolution Mass Spectrometry (HRMS)Identify unknown transformation products by determining accurate mass.

Future Research Directions and Emerging Areas for N,1 Dimethylcyclohexan 1 Amine

Exploration of Unconventional Reactivity and Novel Reaction Pathways

While tertiary amines are conventionally recognized as bases or nucleophiles, future research should delve into the less explored reactive potential of N,1-dimethylcyclohexan-1-amine. A primary area of interest is its application in C-H functionalization reactions. The selective activation of otherwise inert C-H bonds is a significant challenge in organic synthesis, and amines can play a crucial role. rsc.org Research could focus on using this compound as a directing group or as a precursor to a reactive radical cation intermediate under photoredox conditions to facilitate site-selective functionalization of the cyclohexane (B81311) ring or adjacent alkyl groups. rsc.org

Furthermore, the steric bulk imparted by the gem-dimethyl group on the cyclohexane ring could be exploited to control the regioselectivity of reactions at the nitrogen center or at the alpha-carbon. Investigations into its behavior in frustrated Lewis pair (FLP) chemistry, where its steric hindrance prevents dative bond formation with a Lewis acid, could unlock novel activation modes for small molecules. Another avenue involves its potential as a catalyst or ligand in metal-catalyzed reactions where its specific steric and electronic properties could induce unique selectivity. For instance, its coordination to a metal center could create a chiral environment, influencing the outcome of asymmetric transformations.

Integration into Chemo-Enzymatic or Multi-Catalytic Cascade Processes

The convergence of different catalytic methods in one-pot cascade reactions offers significant advantages in terms of efficiency and sustainability. researchgate.net An important future direction is the integration of this compound into chemo-enzymatic or multi-catalytic systems. Such processes combine the broad reactivity of chemical catalysts with the exceptional selectivity of enzymes. rsc.org

For example, this compound or its derivatives could function as a base or a phase-transfer catalyst in a chemical step that generates a substrate for a subsequent enzymatic transformation, all within the same reaction vessel. csic.es A hypothetical cascade could involve a base-catalyzed condensation reaction facilitated by this compound, followed by an enantioselective reduction of the product by a ketoreductase. The primary challenge in these systems is the mutual compatibility of the different catalysts and reaction conditions. rsc.org Research will need to focus on overcoming these incompatibilities, potentially through strategies like compartmentalization or the use of benign solvents that support both chemical and biological catalysts. researchgate.net

Advanced In Situ Spectroscopic Monitoring of Reactions

To fully understand and optimize reactions involving this compound, the application of advanced in situ spectroscopic techniques is essential. Technologies such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process NMR (nuclear magnetic resonance) allow for real-time monitoring of reaction kinetics, intermediate formation, and catalyst behavior.

Future studies should employ these techniques to:

Elucidate the precise role of this compound in a reaction, whether it acts as a catalyst, reagent, or transient intermediate.

Quantify reaction rates and determine the influence of various parameters (temperature, concentration, catalyst loading) on reaction performance.

Detect and characterize short-lived intermediates that may be crucial to the reaction mechanism but are undetectable by traditional offline analysis.

This data is invaluable for rapid reaction optimization and for gaining a fundamental understanding of the underlying reaction mechanisms. For instance, monitoring the characteristic vibrational frequencies of the C-N bond or adjacent functional groups can provide direct insight into the compound's participation in a chemical transformation.

Rational Design of Derivatives for Enhanced Catalytic Performance or Material Properties

The structure of this compound serves as a scaffold that can be systematically modified to tune its properties for specific applications. The rational design of derivatives is a key area for future research, aiming to enhance its catalytic performance or to create novel materials.

By introducing additional functional groups onto the cyclohexane ring or by modifying the N-methyl substituent, a library of derivatives can be synthesized. For example, the introduction of hydroxyl or amino groups could create bidentate or tridentate ligands for metal catalysts, potentially leading to enhanced activity and selectivity in reactions like the Ullmann condensation or cross-coupling reactions. researchgate.net The synthesis of chiral derivatives of this compound could yield valuable ligands for asymmetric catalysis, a field of immense importance in the pharmaceutical and fine chemical industries. acs.org

The following table outlines potential derivatization strategies and their targeted applications:

Derivatization StrategyTarget Functional GroupPotential Application
Hydroxylation of Cyclohexyl Ring-OHChiral Ligands, Hydrogen-Bonding Catalysts
Amination of Cyclohexyl Ring-NH2Multidentate Ligands, Organocatalysts
Halogenation-F, -Cl, -BrAltered Electronic Properties, Synthetic Handles
Introduction of Aromatic MoietiesPhenyl, Pyridylπ-Stacking Interactions, Ligand Modification

These rationally designed derivatives could find use as improved organocatalysts, ligands for transition metals, or as building blocks for functional polymers and materials with tailored thermal or mechanical properties.

Development of Flow Chemistry and Continuous Processing for this compound Synthesis

To enhance the safety, efficiency, and scalability of processes involving this compound, the development of flow chemistry and continuous manufacturing methods is a critical future endeavor. ucl.ac.uk Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch processes. acs.orgresearchgate.net

Future research should focus on developing robust and scalable continuous flow methods for the synthesis of this compound itself. This could involve, for example, the reductive amination of 1-methylcyclohexanone in a packed-bed reactor containing a solid-supported catalyst. Furthermore, the use of this amine in subsequent continuous processes is a promising area. Its application as a base or catalyst in a flow stream could enable the safe and efficient production of various chemical products. researchgate.net The development of such integrated, continuous processes is highly attractive for industrial applications due to reduced waste, improved safety, and higher throughput. acs.org

Q & A

Q. What are the primary synthetic routes for N,1-dimethylcyclohexan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: this compound is commonly synthesized via two pathways:

  • Reductive Amination : Cyclohexanone reacts with methylamine under hydrogenation (e.g., using Raney Ni or Pd/C) to form the secondary amine, followed by methylation with methyl iodide or dimethyl sulfate .
  • Substitution Reactions : Cyclohexanecarboxamide derivatives undergo nucleophilic substitution. For example, methyl cyclohexanecarboxylate reacts with dimethylaluminum amide to yield the target compound .

Q. Key Optimization Factors :

ParameterImpact on Yield
Catalyst (e.g., LiAlH₄ vs. NaBH₄)LiAlH₄ provides higher selectivity for tertiary amines (~85% yield)
Solvent PolarityPolar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates
TemperatureElevated temperatures (>80°C) accelerate alkylation but may increase side products

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 2.33 ppm (N–CH₃) and δ 1.61–1.75 ppm (cyclohexyl CH₂) confirm structural integrity .
    • ¹³C NMR : Peaks at 63.2 ppm (CH–N) and 33.7 ppm (N–CH₃) distinguish stereochemistry .
  • X-ray Crystallography : Resolves spatial arrangement, as seen in related diamines (e.g., (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine) with orthorhombic crystal systems .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 128.2 validates purity .

Advanced Research Questions

Q. How can computational tools resolve contradictions in synthetic pathway efficiency reports?

Methodological Answer : Conflicting data on reaction yields (e.g., LiAlH₄ vs. NaBH₄ reduction) can be addressed via:

  • Density Functional Theory (DFT) : Predicts energy barriers for intermediate steps. For example, LiAlH₄ lowers the activation energy for amide reduction by 15–20 kJ/mol compared to NaBH₄ .
  • Retrosynthetic AI Models : Tools like Pistachio and Reaxys identify optimal pathways by cross-referencing >10⁶ reactions, prioritizing routes with >80% historical success rates .

Case Study : A 2024 study resolved discrepancies in the physical state of (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine (crystalline vs. liquid) by validating hygroscopicity via computational moisture-adsorption simulations .

Q. What strategies mitigate risks in handling this compound derivatives during asymmetric synthesis?

Methodological Answer :

  • Hazard Controls :
    • Engineering : Use closed-system reactors to prevent amine vapor exposure (TLV: 2 ppm) .
    • Personal Protective Equipment (PPE) : Nitrile gloves and full-face respirators are mandatory during alkylation steps .
  • Waste Management : Neutralize residual amines with 5% acetic acid before disposal to prevent environmental release .

Q. Risk Assessment Table :

Hazard TypeMitigation
Skin Irritation (H315)Immediate rinsing with 0.1% boric acid
Respiratory Toxicity (H335)Local exhaust ventilation at 150 m³/hr

Q. How do stereoelectronic effects influence the reactivity of this compound in coordination chemistry?

Methodological Answer : The cyclohexyl ring’s chair conformation directs lone-pair orientation, affecting ligand-metal binding:

  • Axial vs. Equatorial N–CH₃ : Axial methyl groups increase steric hindrance, reducing coordination to transition metals (e.g., Cu²⁺) by 30% .
  • Hydrogen Bonding : Weak N–H⋯N interactions (3.25 Å) stabilize crystal lattices but are negligible in solution-phase reactivity .

Q. Experimental Validation :

  • Cyclic Voltammetry : Shows a 50 mV shift in redox potential when coordinating to Fe³⁺ vs. Co²⁺, correlating with ligand-field strength .

Q. What methodologies address conflicting NMR data for amine derivatives in polar solvents?

Methodological Answer :

  • Variable Temperature NMR : Resolves dynamic effects (e.g., ring flipping) by cooling to –40°C, splitting broad singlets into distinct peaks .
  • COSY and NOESY : Differentiates diastereomers via cross-peak patterns (e.g., (1R,2R) vs. (1S,2S) configurations) .

Example : In CDCl₃, this compound exhibits coalescence at 25°C, but at –30°C, axial/equatorial protons resolve into separate signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.